2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile
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Overview
Description
2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile is an organic compound with the molecular formula C14H13N3. This compound is known for its unique structure, which includes a dimethylamino group and a phenyl group attached to a propanedinitrile backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile typically involves the reaction of dimethylamine with a phenyl-substituted propanedinitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the dimethylamine, which then reacts with the propanedinitrile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The dimethylamino group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile
- 2,6-diethyl-4-methylphenylpropanedinitrile
- (Z)-3-(dimethylamino)-2-phenylprop-2-enal
Uniqueness
2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile is unique due to its specific Z-configuration, which imparts distinct chemical and physical properties compared to its E-isomer. This configuration affects its reactivity, binding affinity, and overall stability, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-[(Z)-3-(dimethylamino)-2-phenylprop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-17(2)11-14(8-12(9-15)10-16)13-6-4-3-5-7-13/h3-8,11H,1-2H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIAPPLLXFJIHN-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=C(C#N)C#N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C=C(C#N)C#N)\C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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